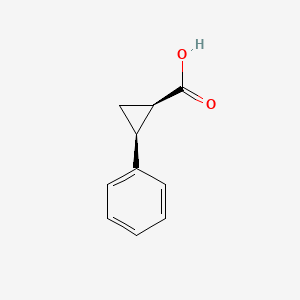
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8FN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination and nitrile introduction:
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Materials Science: This compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-amino-7-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atom enhances its binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
2-amino-7-fluoro-4-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
2-amino-7-fluoroquinoline: Lacks the nitrile group, which may affect its reactivity and biological activity.
4-methylquinoline-3-carbonitrile: Lacks the amino and fluorine groups, which may reduce its effectiveness in certain applications.
7-fluoro-4-methylquinoline: Lacks the amino and nitrile groups, which may limit its use in medicinal chemistry.
The presence of the amino, fluorine, and nitrile groups in this compound makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
2137560-61-1 |
|---|---|
Molekularformel |
C11H8FN3 |
Molekulargewicht |
201.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




